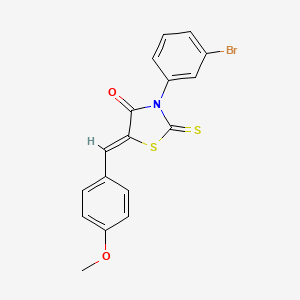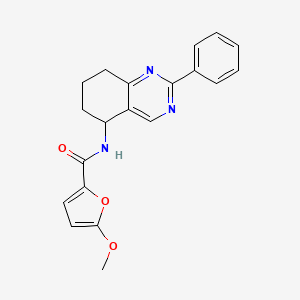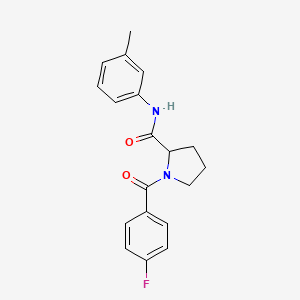![molecular formula C16H28N2O2S B5972189 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. It is a potent and selective agonist of GABA-A receptors, which play a critical role in the central nervous system's regulation of neurotransmission. THIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and sleep disorders.
Wirkmechanismus
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine acts as a selective agonist of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine binds to the GABA-A receptor at a specific site and enhances the receptor's response to GABA, leading to increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been shown to have a range of biochemical and physiological effects, including reducing anxiety, promoting sleep, and reducing seizure activity. Additionally, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been shown to have muscle relaxant and anesthetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, including its potency and selectivity as a GABA-A receptor agonist. However, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine also has limitations, including its short half-life and potential for side effects.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine, including exploring its potential therapeutic applications in treating neurological disorders, such as anxiety, epilepsy, and sleep disorders. Additionally, further research is needed to understand the mechanisms underlying 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine's effects and to develop more potent and selective GABA-A receptor agonists.
Synthesemethoden
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine can be synthesized through a multistep process that involves the reaction of 4-morpholinebutyric acid with tetrahydrothiophene and piperidine. The resulting product is then purified through chromatography and recrystallization to obtain pure 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine.
Wissenschaftliche Forschungsanwendungen
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing anxiety, promoting sleep, and reducing seizure activity in animal models. Additionally, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been studied for its potential use in treating alcohol withdrawal symptoms and as an anesthetic agent.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c19-16(18-8-10-20-11-9-18)2-1-14-3-6-17(7-4-14)15-5-12-21-13-15/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUYXGTTGGPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(Tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)


![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)



![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)